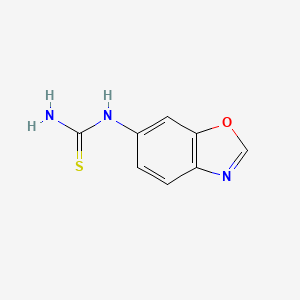

N-(1,3-benzoxazol-6-yl)thiourea

説明

BenchChem offers high-quality N-(1,3-benzoxazol-6-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzoxazol-6-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,3-benzoxazol-6-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8(13)11-5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H3,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLGXZBWUOJHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

An In-depth Technical Guide to 6-Aminobenzoxazole Thiourea Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, the benzoxazole ring and the thiourea functional group each represent "privileged scaffolds"—molecular frameworks that are capable of binding to a variety of biological targets with high affinity. Benzoxazole, a bicyclic aromatic heterocycle, is a structural isostere of natural nucleic bases like adenine and guanine, allowing it to readily interact with biological macromolecules.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

Similarly, thiourea derivatives have garnered significant attention for their diverse biological applications.[5][6] The unique chemical nature of the thiocarbonyl group, with its hydrogen bond donor and acceptor capabilities, allows these molecules to engage with numerous biological targets, including enzymes and receptors.[7] The therapeutic potential of thioureas has been demonstrated in their use as anticancer, antiviral (including anti-HIV), antibacterial, and anti-inflammatory agents.[5][8][9]

The strategic combination of these two pharmacophores into a single molecular entity—the 6-aminobenzoxazole thiourea derivative—presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this promising class of compounds, detailing their synthesis, exploring their biological activities, analyzing structure-activity relationships, and elucidating their mechanisms of action.

Part 1: Synthetic Strategies and Methodologies

The synthesis of 6-aminobenzoxazole thiourea derivatives is a multi-step process that hinges on two key transformations: the formation of the 6-aminobenzoxazole core and the subsequent derivatization of the amino group into a substituted thiourea.

1.1: Synthesis of the 6-Aminobenzoxazole Intermediate

The primary precursor for the benzoxazole ring is typically a substituted o-aminophenol.[10][11] For the synthesis of a 6-aminobenzoxazole, the logical starting material is 2,4-diaminophenol or its dihydrochloride salt. The cyclization to form the benzoxazole ring can be achieved through condensation with a one-carbon electrophile. A common and effective method involves the use of cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or the reaction with thiourea.[10][12]

The general pathway involves the reaction of the o-aminophenol with an electrophilic carbon source, which attacks the amino group, followed by an intramolecular cyclization where the hydroxyl group displaces a leaving group to form the oxazole ring.

Caption: General synthetic workflow for 6-aminobenzoxazole thiourea derivatives.

1.2: Formation of the Thiourea Moiety

Once the 6-aminobenzoxazole intermediate is obtained, the final step is the formation of the thiourea derivative. This is most commonly achieved by reacting the primary amino group at the 6-position with a selected isothiocyanate (R-N=C=S).[4][13] The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.[14][15] This method allows for significant molecular diversity, as a wide array of isothiocyanates are commercially available or can be readily synthesized.

1.3: Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a N-(benzoxazol-6-yl)-N'-(aryl)-thiourea derivative, adapted from general methodologies for thiourea synthesis.[13][14][15]

Step 1: Synthesis of 2,6-Diaminobenzoxazole

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-diaminophenol dihydrochloride (10 mmol) in a suitable solvent such as ethanol or dioxane.

-

Reagent Addition: Add cyanogen bromide (10 mmol) portion-wise while maintaining the temperature at 0-5°C.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction & Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2,6-diaminobenzoxazole, is purified by column chromatography or recrystallization.

Step 2: Synthesis of N-(2-aminobenzoxazol-6-yl)-N'-(aryl)-thiourea

-

Reaction Setup: Dissolve the 2,6-diaminobenzoxazole intermediate (5 mmol) in a polar aprotic solvent like acetone or tetrahydrofuran (THF).[15]

-

Reagent Addition: Add the desired aryl isothiocyanate (e.g., phenyl isothiocyanate, 5 mmol) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is typically monitored by TLC until the starting amine is consumed.

-

Isolation: The product often precipitates out of the solution upon completion. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Filter the solid product, wash with cold solvent, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification. Characterization is confirmed using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Part 2: Biological Activities and Therapeutic Applications

The fusion of the benzoxazole and thiourea scaffolds has led to derivatives with significant potential across several therapeutic areas, most notably in oncology and infectious diseases.

2.1: Anticancer Activity

Thiourea derivatives have shown great promise in inhibiting the growth of various cancer cell lines.[5] Studies on aminobenzoxazole derivatives have identified compounds with potent inhibitory activity against Kinase Insert Domain-Containing Receptor (KDR), a key player in tumor angiogenesis.[3] Certain aminobenzoxazole derivatives demonstrated significant anti-proliferative effects against A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar range.[3] The mechanism is believed to involve the inhibition of crucial signaling pathways like KDR, EGFR, and FGFR1.[3]

Table 1: Representative Anticancer Activity of Aminobenzoxazole & Thiourea Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Putative Target(s) | Reference |

|---|---|---|---|---|

| Aminobenzoxazole (Cmpd 1) | KDR Enzyme Assay | 6.855 | KDR | [3] |

| Aminobenzoxazole (Cmpd 16) | A549 (Lung) | N/A (79.42% inhib.) | KDR, EGFR, FGFR1 | [3] |

| Aminobenzoxazole (Cmpd 17) | A549 (Lung) | N/A (85.81% inhib.) | KDR, EGFR, FGFR1 | [3] |

| Aminobenzoxazole (Cmpd 16) | MCF-7 (Breast) | 6.98 | KDR, EGFR, FGFR1 | [3] |

| Phenylthiourea (Cmpd 4c) | SW620 (Colon) | 1.5 | Interleukin-6 | [9] |

| Diarylthiourea (Cmpd 5) | Breast Cancer Lines | 2.2 - 5.5 | Not specified | [9] |

| Bis-thiourea (Cmpd 45) | HCT116 (Colon) | 1.1 | Not specified |[9] |

2.2: Antimicrobial and Antiviral Activity

Thiourea derivatives are well-documented for their broad-spectrum antimicrobial activities.[5][7] They can disrupt bacterial metabolism and inhibit key enzymes like DNA gyrase and enoyl-ACP reductase.[7] The structural versatility of the thiourea scaffold allows for modifications that enhance potency against drug-resistant strains.[7] In the realm of virology, thiourea derivatives have been designed as dual inhibitors of the HIV-1 capsid (CA) and human cyclophilin A (CypA), both of which are critical for viral replication.[8] The benzoxazole core also contributes to antimicrobial effects, making the hybrid molecules compelling candidates for further investigation.[1]

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 6-aminobenzoxazole thiourea derivatives is highly dependent on the nature of the substituents attached to the thiourea nitrogen.

3.1: Structure-Activity Relationship (SAR) Analysis

SAR studies on various thiourea derivatives reveal several key trends that can guide rational drug design:

-

Aromatic Substituents: The presence of aromatic or heteroaromatic rings on the terminal nitrogen of the thiourea often enhances biological activity.

-

Electron-Withdrawing Groups: Introducing electron-withdrawing substituents (e.g., -NO₂, -CF₃, halogens) on the aromatic ring can increase the acidity of the thiourea N-H protons.[7][9] This enhances the compound's ability to act as a hydrogen bond donor, strengthening its interaction with biological targets.[7]

-

Lipophilicity: Modifying the molecule with lipophilic moieties can improve its ability to penetrate cell membranes and interact with hydrophobic pockets in enzymes or receptors, significantly boosting bioactivity.[7]

-

Linker Type: In bis-thiourea compounds, the nature of the linker connecting the two thiourea units can significantly affect cytotoxicity.[9]

Caption: Key structure-activity relationships for thiourea derivatives.

3.2: Mechanism of Action: KDR Inhibition Pathway

As suggested by docking studies and enzymatic assays, a primary mechanism of action for the anticancer effects of aminobenzoxazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), also known as KDR.[3] KDR is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis. By inhibiting KDR, these compounds can block the downstream signaling cascade, leading to a reduction in tumor vascularization and suppression of tumor growth.

Caption: Inhibition of the KDR signaling pathway by 6-aminobenzoxazole derivatives.

Conclusion and Future Perspectives

6-Aminobenzoxazole thiourea derivatives represent a highly promising class of compounds for modern drug discovery. The convergence of two pharmacologically validated scaffolds provides a robust platform for developing novel therapeutics with potent anticancer and antimicrobial activities. The synthetic accessibility and the potential for diverse functionalization allow for extensive optimization of lead compounds.

Future research should focus on:

-

Expanding Chemical Libraries: Synthesizing a broader range of derivatives to perform comprehensive SAR studies.

-

Mechanism Deconvolution: Moving beyond primary targets to understand the full spectrum of their effects on cellular pathways.

-

In Vivo Evaluation: Advancing the most potent compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

-

Targeted Drug Delivery: Exploring the potential for conjugating these potent molecules to targeting moieties to improve their selectivity and reduce off-target effects.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of 6-aminobenzoxazole thiourea derivatives can be unlocked, paving the way for the next generation of targeted therapies.

References

-

Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. (2010). Chem Biol Drug Des, 76(1), 25-33. [Link]

-

Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 435-468. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2). [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research, 77(2). [Link]

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). Pharmaceuticals, 17(11), 1573. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience, 14(3). [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). Molecules, 22(8), 1296. [Link]

-

Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(35), 24657-24683. [Link]

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. Retrieved February 21, 2026, from [Link]

- 2-aminobenzoxazole process. (2012). Google Patents.

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. (2019). SSRN. [Link]

-

Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education. Retrieved February 21, 2026, from [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved February 21, 2026, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzoxazole synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. papers.ssrn.com [papers.ssrn.com]

Technical Guide: N-(1,3-Benzoxazol-6-yl)thiourea Scaffolds

Executive Summary: The Pharmacophore Logic

The N-(1,3-benzoxazol-6-yl)thiourea moiety represents a "privileged scaffold" in medicinal chemistry, fusing the lipophilic, bio-isosteric benzoxazole core with the hydrogen-bonding capacity of a thiourea warhead. Unlike simple commodity chemicals, this structure is typically synthesized in situ or as part of a diversity-oriented synthesis (DOS) library for high-throughput screening.

This guide details the chemical architecture, validated synthesis pathways, and biological rationale for deploying this scaffold in drug discovery, specifically targeting antimicrobial (DNA Gyrase B inhibition) and anticancer (HCT116 cytotoxicity) indications.

Chemical Identity & Precursor Data

As this specific thiourea is often a library member rather than a standalone commodity, the critical identifier is its immediate precursor, 6-aminobenzoxazole , from which the thiourea is generated in a single step.

Core Scaffold Identifiers (Target Class)

| Property | Detail |

| Systematic Name | 1-(1,3-benzoxazol-6-yl)thiourea |

| Scaffold Class | Benzazole-Thiourea Hybrid |

| Molecular Formula | C₈H₇N₃OS (Unsubstituted parent) |

| Key Functionality | H-bond donor (Thiourea), H-bond acceptor (Oxazole N) |

Critical Precursor: 6-Aminobenzoxazole

The obligatory starting material for all 6-substituted thiourea derivatives.

| Identifier | Value |

|---|---|

| CAS Number | 19932-85-5 |

| Molecular Weight | 134.14 g/mol |

| MDL Number | MFCD00005786 |

| Appearance | Light brown to off-white crystalline solid |

| Solubility | DMSO, Methanol, Ethanol (Sparingly in water) |

Synthetic Architecture & Protocols

Expertise Pillar: The synthesis of N-(1,3-benzoxazol-6-yl)thiourea derivatives requires careful handling of the 6-aminobenzoxazole precursor, which is oxidation-sensitive. The most robust route utilizes benzoyl isothiocyanate followed by alkaline hydrolysis, avoiding the lower yields often associated with direct ammonium thiocyanate fusion.

Reaction Workflow Diagram

Figure 1: Validated synthetic route from the nitro-precursor to the final thiourea scaffold.

Detailed Protocol: Synthesis of 1-(1,3-benzoxazol-6-yl)thiourea

Note: This protocol assumes the use of the benzoyl isothiocyanate intermediate method for maximum purity.

Step 1: Preparation of the Intermediate (Benzoyl Thiourea)

-

Dissolution: Dissolve 6-aminobenzoxazole (1.0 eq, CAS 19932-85-5) in anhydrous acetone.

-

Scientist's Note: Ensure acetone is dry; moisture competes with the amine for the isothiocyanate, forming byproducts.

-

-

Addition: Add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).

-

Isolation: The intermediate, 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea, typically precipitates as a solid. Filter and wash with cold ethanol.

Step 2: Hydrolysis to the Free Thiourea

-

Suspension: Suspend the benzoyl intermediate in 10% NaOH solution.

-

Heating: Heat at 80°C for 30 minutes. The solution will clarify as the benzoyl group is cleaved.

-

Neutralization: Cool to room temperature and neutralize with conc. HCl to pH 7.

-

Crystallization: The target N-(1,3-benzoxazol-6-yl)thiourea precipitates. Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade purity.

Structural Biology & Mechanism of Action

The biological potency of this scaffold stems from its ability to mimic purine bases (adenine/guanine) while presenting a "thiourea clamp" for binding.

Key Binding Interactions

-

Benzoxazole Core: Acts as a bio-isostere for nucleic bases, allowing intercalation or π-π stacking within the ATP-binding pocket of enzymes like DNA Gyrase B .

-

Thiourea Moiety: Provides a bidentate hydrogen-bonding donor motif (-NH-CS-NH-). This is critical for coordinating with aspartate or glutamate residues in the active site of bacterial targets.

-

6-Position Vector: Substitution at the 6-position (vs. the 5-position) extends the molecule deep into the hydrophobic pocket, enhancing selectivity against eukaryotic kinases.

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) mapping of the benzoxazole-thiourea pharmacophore.

Biological Applications & Data

Recent studies have highlighted two primary therapeutic windows for this scaffold.[1]

A. Antimicrobial Activity (Gyrase B Inhibition)

The scaffold targets the ATPase domain of DNA Gyrase B.

-

Mechanism: The thiourea nitrogens form H-bonds with Asp73 (in E. coli numbering) and the conserved water network, stabilizing the enzyme-inhibitor complex.

-

Potency: Derivatives often show MIC values in the range of 1.5 – 12.5 µg/mL against Gram-positive strains (S. aureus, B. subtilis).

B. Anticancer Activity (HCT116 & MCF-7)

-

Mechanism: Interference with tubulin polymerization and induction of apoptosis via ROS generation.

-

Data: 6-substituted benzoxazoles have demonstrated IC50 values < 10 µM in colorectal carcinoma (HCT116) lines.

| Organism/Cell Line | Activity Type | Typical Potency (MIC/IC50) | Reference |

| Bacillus subtilis | Antibacterial | 1.14 µM (MIC) | [2] |

| Escherichia coli | Antibacterial | 1.40 µM (MIC) | [2] |

| HCT116 (Colorectal) | Cytotoxicity | 12.2 µM (IC50) | [4] |

References

-

Synthesis and Antimicrobial Evaluation: P.C. Ruby Stella et al. "Synthesis, characterization and biological evaluation of benzoxazole derivatives."[1] Journal of Chemical and Pharmaceutical Research, 2012.[1]

-

Benzoxazole Design Review: "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal, 2018.

-

Thiourea Biological Review: "Biological Applications of Thiourea Derivatives: Detailed Review." Molecules, 2024.[2]

-

Synthetic Methodology: "Benzoxazole: Synthetic Methodology and Biological Activities." International Journal of Pharmaceutical Sciences Review and Research, 2025.[3]

Sources

structure-activity relationship (SAR) of benzoxazole thioureas

Title: The Medicinal Chemistry of Benzoxazole Thioureas: A Technical Guide to SAR, Synthesis, and Mechanistic Pharmacology

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of benzoxazole thiourea hybrids. These molecules represent a privileged scaffold in medicinal chemistry, exhibiting dual-functionality as potent antimicrobial agents (targeting DNA Gyrase B/Topoisomerase IV) and anticancer therapeutics (inhibiting EGFR/VEGFR-2 kinases). This guide deconstructs the pharmacophore into its functional subunits, provides validated synthetic protocols, and visualizes the mechanistic pathways driving their biological activity.

The Pharmacophore Scaffold

The benzoxazole thiourea scaffold is a hybrid architecture composed of three critical domains. Understanding the electronic and steric contributions of each domain is prerequisite to rational drug design.

-

The Benzoxazole Core (Domain A): A bioisostere of adenine and guanine bases. It facilitates

stacking interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases). -

The Thiourea Linker (Domain B): Acts as a flexible "hinge" region. It provides essential hydrogen bond donor (

) and acceptor ( -

The Terminal Aryl/Heteroaryl Ring (Domain C): Modulates overall lipophilicity (

) and electronic distribution. This domain dictates cell permeability and specificity for the hydrophobic region II of the target enzyme.

Validated Synthetic Protocol

The most robust synthetic pathway involves the condensation of 2-aminobenzoxazole intermediates with aryl isothiocyanates. This method minimizes side reactions compared to the carbon disulfide (

Protocol: Nucleophilic Addition-Elimination

-

Reagents: 2-aminophenol, Cyanogen bromide (

), Aryl isothiocyanate, Ethanol/Dioxane. -

Yield Expectations: 75–90% (Substituent dependent).

Step-by-Step Methodology:

-

Cyclization: Dissolve 2-aminophenol (10 mmol) in methanol. Add

(11 mmol) portion-wise at -

Coupling: Dissolve the purified 2-aminobenzoxazole (5 mmol) in anhydrous 1,4-dioxane (

). -

Addition: Add the appropriate aryl isothiocyanate (5.5 mmol) dropwise.

-

Reflux: Heat the mixture at reflux (

) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Purification: Cool to room temperature. The thiourea derivative will precipitate. Filter and recrystallize from ethanol/DMF to yield the final benzoxazole thiourea.

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis of benzoxazole thioureas via the isothiocyanate route.

Target-Dependent Structure-Activity Relationship (SAR)

The SAR of benzoxazole thioureas is not universal; it bifurcates based on the biological target (Bacterial vs. Cancer).

A. Antimicrobial SAR (Target: DNA Gyrase B / Topo IV)

-

Benzoxazole C5/C6 Positions: Electron-withdrawing groups (EWGs) are critical.

-

/

-

/

-

Thiourea Linker: Must remain intact. Substitution of Sulfur with Oxygen (Urea) leads to a 2-4 fold loss in activity , confirming the importance of the sulfur atom's lipophilicity and van der Waals radius.

-

Terminal Ring: Lipophilic substitution is preferred. A

-chlorophenyl or

B. Anticancer SAR (Target: EGFR / VEGFR-2)

-

Benzoxazole Core: Unsubstituted cores can sometimes exhibit higher specificity for VEGFR-2, though C5-halogenation generally improves metabolic stability.

-

H-Bonding Network: The

protons of the thiourea linker act as H-bond donors to residues (e.g., Asp855 in VEGFR-2 or Met793 in EGFR). -

Terminal Hydrophobicity: Bulky hydrophobic groups (e.g., 3,4-dimethylphenyl) at the terminal position improve occupancy in the hydrophobic back-pocket of the kinase, inducing apoptosis.

Data Summary: Substituent Effects

| Domain | Substituent | Effect on Antimicrobial (MIC) | Effect on Anticancer (IC50) | Mechanistic Rationale |

| C5 (Core) | Strong Increase | Moderate Increase | Increases electron deficiency; enhances | |

| C5 (Core) | Decrease | Decrease | Reduces electrophilicity of the core. | |

| Linker | Essential | High Potency | Sulfur forms superior interactions with metal centers/hydrophobic pockets. | |

| Linker | Decrease | Moderate Potency | Oxygen is a harder base; less optimal for large hydrophobic pockets. | |

| Terminal | Increase | Strong Increase | Enhances LogP; improves cell membrane penetration. |

Mechanistic Pharmacology

The dual activity stems from the molecule's ability to mimic ATP. In bacteria, it competitively inhibits the ATPase activity of DNA Gyrase B. In cancer cells, it blocks the ATP-binding cleft of receptor tyrosine kinases (RTKs).

Mechanism of Action Diagram

Figure 2: Dual mechanistic pathways. The scaffold acts as an ATP-competitive inhibitor in both prokaryotic DNA Gyrase and eukaryotic Tyrosine Kinases.

Experimental Validation Protocols

To validate the SAR described above, the following bioassays are the industry standard.

A. Antimicrobial Assay: Broth Microdilution (MIC)

-

Objective: Determine the Minimum Inhibitory Concentration (MIC).

-

Standard: CLSI M07-A10 guidelines.

-

Protocol:

-

Prepare stock solutions of benzoxazole thioureas in DMSO (

). -

In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.

-

Inoculate wells with bacterial suspension (

) of S. aureus (Gram+) and E. coli (Gram-). -

Incubate at

for 24 hours. -

Readout: The lowest concentration with no visible turbidity is the MIC.

-

B. Anticancer Assay: MTT Cytotoxicity

-

Objective: Measure metabolic activity as an indicator of cell viability.

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT116 (Colon).[1][2]

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates; incubate for 24h. -

Treat with graded concentrations (

) of the test compound. -

Incubate for 48 hours.

-

Add MTT reagent (

in PBS); incubate for 4 hours. -

Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at

. Calculate

-

References

-

Structure activity relationship of benzoxazole derivatives. Source: ResearchGate [Link]

-

Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers. Source: PubMed Central (PMC) [Link]

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity. Source: PubMed [Link][3]

-

Benzothiazole DNA gyrase inhibitors and their conjugates. Source: Royal Society of Chemistry (RSC Advances) [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Source: PubMed Central (PMC) [Link]

Sources

- 1. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Potential of Benzoxazole-Linked Thiourea Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Among the promising scaffolds in medicinal chemistry, hybrid molecules incorporating benzoxazole and thiourea moieties have garnered significant attention.[3][4] This guide provides a comprehensive technical overview of benzoxazole-linked thiourea compounds, detailing their synthesis, antimicrobial profiles, mechanisms of action, and the critical structure-activity relationships that govern their efficacy.

Rationale for a Hybrid Scaffold: The Synergy of Benzoxazole and Thiourea

The strategic combination of benzoxazole and thiourea into a single molecular entity is a deliberate design choice rooted in the established biological activities of each component.

-

Benzoxazole Core: This heterocyclic system is an isostere of natural purine bases like adenine and guanine, allowing it to interact readily with biopolymers.[5][6] Its rigid structure serves as a versatile anchor for various functional groups, and derivatives are known to possess a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[5][6][7][8]

-

Thiourea Linker (-NH-C(S)-NH-): The thiourea group is more than a simple spacer. Its sulfur and nitrogen atoms are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets such as enzymes and proteins.[3] Thiourea derivatives have demonstrated a broad spectrum of bioactivity, including potent antimicrobial effects, often attributed to their ability to disrupt bacterial metabolism or key enzymatic processes.[3][9]

By linking these two pharmacophores, medicinal chemists aim to create synergistic compounds with enhanced potency, novel mechanisms of action, and the potential to overcome existing resistance pathways.

General Synthesis Strategy

The creation of benzoxazole-linked thiourea compounds typically follows a multi-step synthetic pathway. The core principle involves the formation of a key amine intermediate, 2-aminobenzoxazole, which is then reacted with a suitably substituted isothiocyanate to form the final thiourea linkage.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of benzoxazole-linked thiourea derivatives.

A common approach begins with the reaction of 2-aminophenol with reagents like carbon disulfide or isoperthiocyanic acid to form a benzoxazole intermediate.[10][11] This intermediate is then converted to 2-aminobenzoxazole. The final step involves the nucleophilic addition of this amine to a selected aryl isothiocyanate, yielding the target compound.[6] The diversity of commercially available aryl isothiocyanates allows for the creation of a large library of derivatives for biological screening.

Antimicrobial Activity Profile

Benzoxazole-thiourea hybrids have demonstrated a broad spectrum of activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6]

Antibacterial Activity

These compounds often show pronounced activity against Gram-positive bacteria, including challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[2] Activity against Gram-negative bacteria can be more variable, potentially due to the protective outer membrane of these organisms which can prevent drug influx.[2]

Table 1: Representative Antibacterial Activity (MIC)

| Compound ID | R-Group on Phenyl Ring | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |

| 5b | 4-Fluorophenyl | 10-25 | 10-25 | [6] |

| 5f | 4-Chlorophenyl | 10-25 | 10-25 | [6] |

| 5h | 4-Bromophenyl | 10-25 | 10-25 | [6] |

| 5i | 4-Nitrophenyl | 10-25 | 10-25 | [6] |

| TD4 | (Structure Specific) | 2-16 (MRSA) | >256 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. Lower values indicate higher potency.

Antifungal Activity

Significant antifungal potential has also been reported, with activity against clinically relevant yeasts like Candida albicans and other species.[10][12] The mechanism may involve disruption of the fungal cell membrane or key metabolic pathways.[9][13] Some thiourea derivatives have shown greater efficacy against yeasts than bacteria, possibly due to differences in cell wall composition (chitin in fungi vs. murein in bacteria).[12]

Mechanism of Action: Unraveling the Molecular Targets

While the precise mechanism for every derivative is still under investigation, molecular docking studies and experimental evidence point towards several plausible targets.

Inhibition of DNA Gyrase and Topoisomerases

A primary proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[1][3][14] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. The thiourea moiety can form critical hydrogen bonds within the enzyme's active site, while the benzoxazole portion can establish hydrophobic and electronic interactions, effectively blocking its function.[3][14]

Diagram: Proposed Enzyme Inhibition Mechanism

Caption: Conceptual diagram of DNA gyrase inhibition by benzoxazole-thiourea compounds.

Disruption of Cellular Homeostasis

Recent studies on specific thiourea derivatives have revealed other mechanisms. For instance, the compound TD4 was found to destroy the NAD+/NADH homeostasis in MRSA, which is critical for cellular respiration and energy production.[2] This disruption, combined with damage to the bacterial cell wall, leads to potent antibacterial effects.[2]

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing lead compounds. For benzoxazole-linked thiourea derivatives, several key structural features have been identified that modulate antimicrobial activity.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring (attached to the thiourea) are critical.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups like halogens (Cl, Br, F) or a nitro group (-NO2) at the para (4-position) of the phenyl ring consistently enhances antibacterial and antifungal activity.[3][6] These groups can increase the acidity of the N-H protons, facilitating stronger hydrogen bonding with the target enzyme, and can improve membrane penetration.[3]

-

Lipophilicity: Increasing the lipophilicity (hydrophobicity) of the molecule, for example by adding halogen or isopropyl groups, can improve its ability to cross the bacterial cell membrane, leading to better bacteriostatic action.[3]

-

-

The Linker: The flexibility and nature of the linker between the core structures are important. Studies have shown that a direct link between the benzoxazole and phenyl ring (without a methylene bridge) can result in higher activity.[1] A flexible linker can also allow the molecule to adopt an optimal conformation within a hydrophobic pocket of a target enzyme.[3]

Standardized Experimental Protocols

To ensure reproducibility and validity of findings, standardized protocols are essential.

Protocol 1: General Synthesis of a 1-(Benzoxazol-2-yl)-3-arylthiourea Derivative

-

Step A: Synthesis of 2-Aminobenzoxazole:

-

Dissolve 2-aminophenol in an appropriate solvent (e.g., ethanol).

-

Add cyanogen bromide (CNBr) portion-wise at a reduced temperature (e.g., 0-5°C) while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2-aminobenzoxazole.

-

-

Step B: Synthesis of the Thiourea Derivative:

-

Dissolve 2-aminobenzoxazole (1 equivalent) in a dry aprotic solvent (e.g., acetonitrile or THF).

-

Add the desired substituted aryl isothiocyanate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting material.

-

Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzoxazole-linked thiourea derivative.

-

Validation: Confirm the structure and purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and Mass Spectrometry.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of ~5 x 10⁵ CFU/mL in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution with the appropriate broth to achieve a range of final concentrations.

-

Add the standardized microbial inoculum to each well.

-

Controls (Self-Validation):

-

Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).

-

Negative Control: Wells containing sterile broth only (to confirm sterility).

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent has no antimicrobial effect.

-

Standard Drug Control: A serial dilution of a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a reference.

-

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.

-

Future Directions and Conclusion

Benzoxazole-linked thiourea compounds represent a highly promising scaffold for the development of next-generation antimicrobial agents.[3] Their synthetic tractability, broad-spectrum activity, and novel mechanisms of action make them attractive candidates for overcoming drug resistance.

Future research should focus on:

-

Optimization of SAR: Synthesizing new analogs to further refine the structure-activity relationship, aiming for enhanced potency and a broader spectrum of activity.[3]

-

Mechanism Elucidation: Moving beyond in silico models to perform detailed biochemical and genetic assays to confirm the molecular targets.

-

Pharmacokinetic and Toxicity Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness and potential for clinical development.[1]

References

-

Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, May 27). Bentham Science. Retrieved February 21, 2026, from [Link]

-

Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 21, 2026, from [Link]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024, May 31). MDPI. Retrieved February 21, 2026, from [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025, September 4). Letters in Applied NanoBioScience. Retrieved February 21, 2026, from [Link]

-

Biological potential of benzoxazole derivatives: An updated review. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025, April 9). MDPI. Retrieved February 21, 2026, from [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024, April 1). Pharmacy Education. Retrieved February 21, 2026, from [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009, January 22). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. (2024, January 24). UTTAR PRADESH JOURNAL OF ZOOLOGY. Retrieved February 21, 2026, from [Link]

-

Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023, July 27). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI. Retrieved February 21, 2026, from [Link]

-

Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025, August). PubMed. Retrieved February 21, 2026, from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mbimph.com [mbimph.com]

- 11. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of N-(1,3-benzoxazol-6-yl)thiourea from 6-aminobenzoxazole

Abstract & Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine.[1] Derivatives functionalized at the 6-position, particularly thioureas, have demonstrated significant biological activity, including antimicrobial (DNA gyrase inhibition), antiviral, and anticancer properties [1, 2].

This Application Note details the synthesis of N-(1,3-benzoxazol-6-yl)thiourea from 6-aminobenzoxazole . While direct reaction with ammonium thiocyanate is possible, this guide prioritizes the Benzoyl Isothiocyanate Route (Protocol A) due to its superior regioselectivity, higher purity profile, and crystalline intermediates. A secondary direct method (Protocol B) is provided for cost-sensitive, large-scale crude applications.

Retrosynthetic Analysis

The target molecule is disconnected at the thiourea moiety. The nitrogen at the 6-position of the benzoxazole ring acts as the nucleophile.

-

Path A (Recommended): Nucleophilic addition to benzoyl isothiocyanate followed by base-mediated hydrolysis.

-

Path B (Alternative): Acid-catalyzed condensation with ammonium thiocyanate.

Chemical Reaction Engineering

Reaction Scheme (Protocol A)

The synthesis proceeds via a chemically stable N-benzoyl thiourea intermediate. This "protect-deprotect" strategy prevents polymerization and allows for easy purification by recrystallization before the final hydrolysis step.

Figure 1: Step-wise synthesis via benzoyl isothiocyanate intermediate.

Experimental Protocols

Protocol A: The Benzoyl Isothiocyanate Method (High Purity)

Rationale: This method avoids strong mineral acids at high temperatures, preserving the integrity of the oxazole ring (which can hydrolyze at the C2 position under harsh acidic conditions).

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role |

| 6-Aminobenzoxazole | 1.0 | Starting Material |

| Benzoyl Chloride | 1.1 | Reagent |

| Ammonium Thiocyanate | 1.2 | Reagent |

| Acetone | Solvent | Reaction Medium |

| NaOH (10% aq) | Excess | Hydrolysis Agent |

Step-by-Step Procedure

Phase 1: Formation of the Intermediate

-

Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Ammonium Thiocyanate (1.2 eq) in acetone (10 vol).

-

Activation: Add Benzoyl Chloride (1.1 eq) dropwise over 15 minutes at room temperature. A white precipitate of ammonium chloride will form immediately.

-

Checkpoint: Stir for 30 minutes. The solution now contains highly reactive benzoyl isothiocyanate.

-

-

Addition: Add 6-Aminobenzoxazole (1.0 eq) (dissolved in minimal acetone) to the reaction mixture.

-

Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The amine spot should disappear.

-

Isolation (Intermediate): Pour the reaction mixture into ice-cold water. A solid precipitate (N-benzoyl derivative) will form. Filter, wash with water, and dry.[4]

-

Note: This intermediate is usually crystalline and stable.

-

Phase 2: Hydrolysis to Target

-

Hydrolysis: Suspend the dried intermediate in 10% NaOH solution (5 vol).

-

Heating: Heat the mixture to 80°C for 30–60 minutes. The solution may clear briefly before the product precipitates or changes form.

-

Neutralization: Cool the mixture to room temperature and acidify carefully with Conc. HCl to pH ~7–8.

-

Critical: Do not drop below pH 4 to avoid opening the benzoxazole ring.

-

-

Final Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water (8:2) to obtain pure N-(1,3-benzoxazol-6-yl)thiourea .

Protocol B: Direct Ammonium Thiocyanate Method (Cost-Effective)

Rationale: Suitable for large-scale synthesis where chromatography is available to remove unreacted amine.

-

Dissolve 6-Aminobenzoxazole (1.0 eq) in a mixture of water and concentrated HCl (1.5 eq).

-

Add Ammonium Thiocyanate (1.5 eq) .

-

Reflux for 4–8 hours.

-

Risk:[2] Prolonged heating in acid may degrade the starting material.

-

-

Cool and neutralize with Ammonium Hydroxide.

-

Filter the crude solid and recrystallize from ethanol.[1]

Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact of Deviation |

| Reaction Temp (Phase 1) | 56°C (Reflux) | Low temp: Incomplete conversion. High temp: Solvent loss. |

| Hydrolysis pH | pH 7–8 (Final) | pH < 4: Oxazole ring hydrolysis (ring opening). |

| Reagent Stoichiometry | 1.1 eq PhCOCl | Excess PhCOCl leads to difficult-to-remove benzamide byproducts. |

Logic Flow for Purification

Figure 2: Purification decision tree.

Analytical Validation (Expected Data)

To validate the synthesis, the following spectral characteristics must be observed.

-

1H NMR (DMSO-d6, 400 MHz):

- 9.5–10.0 ppm (s, 1H, -NH-CS-NH -Ar): Broad singlet, exchangeable with D2O.

- 8.6 ppm (s, 1H, H-2 of benzoxazole): Characteristic sharp singlet for the oxazole ring proton.

- 7.0–8.0 ppm (m, 3H, Ar-H): Aromatic protons of the benzene ring.

- 7.5 ppm (bs, 2H, -CS-NH2 ): Upfield broad singlet (if primary thiourea). Note: In Protocol A, the product is a mono-substituted thiourea, so NH2 protons appear distinct.

-

IR Spectroscopy (KBr):

-

3100–3400 cm⁻¹: N-H stretching (broad).

-

1620 cm⁻¹: C=N stretching (benzoxazole ring).

-

1250–1300 cm⁻¹: C=S stretching (Thiourea characteristic).

-

Safety & Hazards

-

Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood.

-

Ammonium Thiocyanate: Harmful if swallowed. Contact with acids liberates very toxic gas (HCN potential if strongly acidified, though unlikely under these specific conditions; ensure ventilation).

-

6-Aminobenzoxazole: Irritant. Treat as a potential sensitizer.

References

-

Biological Potential of Benzoxazole Derivatives. Journal of Current Pharmaceutical Research, 2012.[1]

-

Synthesis and biological evaluation of benzoxazole derivatives. Global Research Online, 2025.

-

Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 2013.

-

Synthesis of thiourea derivatives. Beilstein Journal of Organic Chemistry, 2012.

-

Benzoxazole Synthesis Methodologies. Organic Chemistry Portal.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-BENZOYL-2-THIOUREA(614-23-3) 1H NMR spectrum [chemicalbook.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate [organic-chemistry.org]

Application Note: Solid-Phase Synthesis of Benzoxazole Thiourea Libraries for Drug Discovery

Abstract

This application note provides a comprehensive guide to the solid-phase synthesis of benzoxazole thiourea libraries, a compound class of significant interest in medicinal chemistry and drug discovery. We present a detailed, field-proven protocol based on a robust thiourea linker strategy, which allows for the efficient and modular construction of diverse compound libraries. The methodology covers resin functionalization, on-bead cyclization to form the core benzoxazole scaffold, diversification via isothiocyanate coupling, and final cleavage. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind key experimental choices, troubleshooting insights, and methods for in-process monitoring.

Introduction: The Significance of Benzoxazole Thioureas

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. When combined with the thiourea functional group—a versatile hydrogen bond donor and acceptor known to interact with various biological targets—the resulting benzoxazole thiourea derivatives represent a promising area for the discovery of novel therapeutic agents[3][4].

Combinatorial chemistry, particularly Solid-Phase Organic Synthesis (SPOS), provides a powerful platform for the rapid generation of large, diverse libraries of such molecules, accelerating the hit-to-lead optimization process[5][6]. The solid-phase approach simplifies purification by allowing excess reagents and byproducts to be washed away, making it highly amenable to automation and parallel synthesis[7]. This document details an efficient solid-phase methodology for creating diverse benzoxazole thiourea libraries.

Synthesis Strategy Overview

The described strategy hinges on the use of a 4-hydroxymethyl-3-methoxy-phenoxyacetic acid (HMPA) linker attached to a polystyrene resin (e.g., aminomethylated resin). The key intermediate, a resin-bound 2-hydroxyphenylthiourea, is assembled on this linker. Subsequent intramolecular cyclodesulfurization yields the resin-bound 2-aminobenzoxazole core. This core scaffold is then acylated with a diverse set of isothiocyanates to introduce the thiourea moiety. Finally, the target compounds are cleaved from the solid support using a trifluoroacetic acid (TFA) cocktail.

This workflow is illustrated in the diagram below.

Figure 1: Overall workflow for the solid-phase synthesis of benzoxazole thiourea libraries.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the synthesis. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aminomethyl Polystyrene Resin | 100-200 mesh, 1% DVB | Standard SPOS Supplier | Loading capacity typically 0.8-1.2 mmol/g. |

| Fmoc-HMPA-OH Linker | Synthesis Grade | Standard SPOS Supplier | |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich, etc. | Coupling agent. |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich, etc. | Coupling additive. |

| Piperidine | ACS Grade | Sigma-Aldrich, etc. | For Fmoc deprotection. |

| 1,4-Phenylenediisothiocyanate | Synthesis Grade | Sigma-Aldrich, etc. | To form the isothiocyanate resin. |

| Substituted 2-Aminophenols | Synthesis Grade | Various | Building blocks for the benzoxazole core. |

| Mercury(II) Oxide (HgO) | ACS Grade | Sigma-Aldrich, etc. | Caution: Highly toxic. Handle with care. |

| Diverse Isothiocyanates (R-NCS) | Synthesis Grade | Various | For library diversification. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich, etc. | For cleavage. Corrosive. |

| Triisopropylsilane (TIS) | Synthesis Grade | Sigma-Aldrich, etc. | Cation scavenger. |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific, etc. | Solvent. |

| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific, etc. | Solvent. |

| 1,4-Dioxane | Anhydrous | Sigma-Aldrich, etc. | Solvent for cyclization. |

Protocol 1: Preparation of Isothiocyanate-Functionalized Resin

This protocol outlines the initial steps to prepare the reactive resin ready for building the benzoxazole core.

-

Resin Swelling: Place aminomethyl polystyrene resin (1.0 g, approx. 1.0 mmol) in a solid-phase reaction vessel. Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL), then swell in DMF (10 mL) for 1 hour with gentle agitation.

-

Linker Coupling: Drain the DMF. Add a pre-activated solution of Fmoc-HMPA-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF (10 mL). Agitate the mixture at room temperature for 4-6 hours.

-

Scientific Rationale: DIC activates the carboxylic acid of the linker to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring efficient coupling to the resin's primary amine.

-

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL). Dry the resin under vacuum.

-

Fmoc Deprotection: Swell the resin in DMF. Add a solution of 20% piperidine in DMF (10 mL). Agitate for 30 minutes at room temperature. Drain and repeat once more.

-

Monitoring: Reaction completion can be monitored by taking a few beads, washing them with DCM, and performing a Kaiser test. A positive test (blue beads) indicates the presence of free primary amines.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.

-

Isothiocyanate Formation: To the resin in DCM (10 mL), add a solution of 1,4-phenylenediisothiocyanate (5 eq.) in DCM. Agitate at room temperature for 12 hours.[8]

-

Final Washing: Drain the solution and wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL). Dry the resin under vacuum. The isothiocyanate-terminated resin is now ready for use.

-

Monitoring: The reaction can be monitored using FT-IR spectroscopy, observing the appearance of the characteristic isothiocyanate stretch (~2070-2100 cm⁻¹) and the disappearance of the primary amine signals.[8]

-

Protocol 2: On-Resin Benzoxazole Core Synthesis

This protocol describes the formation of the key 2-aminobenzoxazole scaffold on the solid support.

Figure 2: Cyclization step to form the benzoxazole core.

-

Aminophenol Coupling: Swell the isothiocyanate resin (from Protocol 3.2) in DMF. Add a solution of the desired 2-aminophenol (3 eq.) in DMF. Agitate at 50°C for 12 hours.[8]

-

Scientific Rationale: The nucleophilic amine of the 2-aminophenol attacks the electrophilic carbon of the resin-bound isothiocyanate to form the 2-hydroxyphenylthiourea intermediate. Using an excess of the aminophenol drives the reaction to completion.

-

-

Washing: Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).

-

Cyclodesulfurization: Suspend the washed resin in anhydrous 1,4-dioxane. Add Mercury(II) Oxide (HgO, 5 eq.). (Caution: Toxic) . Agitate the suspension at 80°C for 24 hours.[8]

-

Scientific Rationale: HgO acts as a thiophilic agent, promoting the removal of sulfur. The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the carbodiimide intermediate formed after sulfur abstraction, leading to the formation of the stable benzoxazole ring and releasing the terminal amine.

-

-

Washing and Drying: Cool the reaction mixture to room temperature. Drain the solvent and wash the resin thoroughly with 1,4-dioxane (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum. At this stage, the resin is functionalized with the 2-aminobenzoxazole core.

Protocol 3: Library Diversification and Cleavage

-

Thiourea Formation (Diversification): Divide the 2-aminobenzoxazole resin into separate reaction vessels for parallel synthesis. To each vessel, add a solution of a unique isothiocyanate (R-NCS, 3 eq.) in DMF. Agitate at room temperature for 4-6 hours.

-

Causality: This is a robust and high-yielding reaction where the free amine on the resin-bound benzoxazole attacks the isothiocyanate, directly forming the target thiourea linkage. This step is the primary point of diversification for the library.

-

-

Washing: Wash each resin portion thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resins under vacuum ahead of cleavage.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh in a fume hood. A standard and effective cocktail is Reagent K : TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/w/v/v/v).[9]

-

Scientific Rationale: TFA is the strong acid that cleaves the acid-labile HMPA linker. The other components are "scavengers." Water and TIS (if used) protonate and reduce reactive carbocations (e.g., t-butyl cations from side-chain protecting groups). Thioanisole and EDT are particularly important for protecting sensitive residues like methionine and tryptophan from alkylation by these carbocations.[10][11][12]

-

-

Cleavage Reaction: Add the cleavage cocktail (approx. 10 mL per 0.5 g of resin) to each dried resin sample. Agitate gently at room temperature for 2-3 hours.

-

Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (1-2 mL). Combine the filtrates.

-

Precipitation and Purification: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether. A precipitate of the crude product should form. Pellet the product by centrifugation, decant the ether, and wash the pellet twice more with cold ether.

-

Final Steps: Dry the crude product under vacuum. Characterize and assess purity using LC/MS. Further purification, if necessary, can be achieved using preparative HPLC.

Alternative Synthesis Strategy: Safety-Catch Linker

An alternative and powerful method involves a safety-catch linker approach, which provides an orthogonal cleavage condition.[5][13][14]

-

Resin Preparation: Merrifield resin is reacted with a 2-aminophenol and carbon disulfide (CS₂) in the presence of DIC to form a polymer-bound 2-mercaptobenzoxazole. This creates a stable thioether linkage to the resin.

-

Activation: The thioether is oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA. This oxidation activates the linker, making it susceptible to nucleophilic attack.

-

Cleavage & Diversification: The desired 2-aminobenzoxazole products are cleaved from the resin by nucleophilic displacement using a variety of amines. This step simultaneously cleaves the product and introduces a point of diversity. The resulting 2-aminobenzoxazole can then be reacted in solution with isothiocyanates to yield the final thiourea library.

This method is particularly elegant as the cleavage step itself is a diversification step.

Characterization and Quality Control

| Technique | Purpose | Expected Observations |

| FT-IR (On-Resin) | Monitoring key functional group transformations. | Appearance/disappearance of isothiocyanate (~2100 cm⁻¹), thiourea (1649 cm⁻¹), and amine signals.[8] |

| Kaiser Test (On-Resin) | Detection of free primary amines. | Blue beads indicate a positive result (free amine). Used to confirm Fmoc deprotection. |

| LC/MS (Final Product) | Purity assessment and molecular weight confirmation. | A major peak in the chromatogram corresponding to the expected mass of the target compound. |

| ¹H & ¹³C NMR | Structural elucidation of the final product. | Characteristic shifts for the benzoxazole and thiourea protons and carbons confirming the structure.[15] |

References

-

Hwang, J. Y., & Gong, Y. D. (2006). Solid-Phase Synthesis of the 2-Aminobenzoxazole Library Using Thioether Linkage as the Safety-Catch Linker. ACS Combinatorial Science, 8(3), 297–303. [Link]

-

Hwang, J. Y., & Gong, Y. D. (2006). Solid-phase synthesis of the 2-aminobenzoxazole library using thioether linkage as the safety-catch linker. Journal of Combinatorial Chemistry, 8(3), 297-303. [Link]

-

Hwang, J. Y., & Gong, Y. D. (2006). Solid-Phase Synthesis of the 2-Aminobenzoxazole Library Using Thioether Linkage as the Safety-Catch Linker. ACS Combinatorial Science. [Link]

-

Beebe, X., Wodka, D., & Sowin, T. J. (2001). Solid-phase synthesis of benzoxazoles from 3-nitrotyrosine. Journal of Combinatorial Chemistry, 3(4), 360–366. [Link]

-

Traceless solid-phase synthesis of 5-benzoylbenzimidazoles. (n.d.). Canadian Journal of Chemistry. [Link]

-

Jung, S. L., et al. (2012). An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin. Bulletin of the Korean Chemical Society, 33(12), 4109-4114. [Link]

- Player, M. R., & Sowin, T. J. (2003). 2-aminobenzoxazole derivatives and combinatorial libraries thereof.

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Cleavage Cocktail Selection. (n.d.). CDN.[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Nowick Lab. [Link]

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). MDPI. [Link]

-

Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (n.d.). RSC Publishing. [Link]

-

Synthesis and Performance of High Temperature Resistant Thermosetting Benzoxazole Resins. (2022). Journal of Functional Polymers. [Link]

-

Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (2014). Arabian Journal of Chemistry. [Link]

-

Synthesis of some benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. (2023). MDPI. [Link]

-

Cleavage Cocktails; Reagent K. (n.d.). Aapptec Peptides. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]

-

Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. (n.d.). Magritek. [Link]

-

Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. (n.d.). RSC Publishing. [Link]

- Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds. (n.d.).

-

Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. [Link]

-

Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate-Containing Antibiotics. (2022). PMC. [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

Tan, D. S., et al. (2000). Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. Journal of the American Chemical Society. [Link]

-

Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of peptidoglycan. (n.d.). Pharmacy Education. [Link]

-

Design, Synthesis and Characterization of Benzoxazepine Thiourea New Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Iraqi Journal of Science. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. (2023). Advanced Journal of Chemistry-Section A. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). MDPI. [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Egyptian Journal of Chemistry. [Link]

Sources

- 1. US6660858B2 - 2-aminobenzoxazole derivatives and combinatorial libraries thereof - Google Patents [patents.google.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Solid-phase synthesis of the 2-aminobenzoxazole library using thioether linkage as the safety-catch linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jocpr.com [jocpr.com]

Technical Application Note: Precision Crystallization of N-(1,3-benzoxazol-6-yl)thiourea

Executive Summary

This application note details the thermodynamic and kinetic control strategies for the crystallization of N-(1,3-benzoxazol-6-yl)thiourea . As a fused heterocyclic system combining a benzoxazole core with a thiourea moiety, this molecule presents specific challenges including propensity for "oiling out," solvate formation, and conformational polymorphism due to intramolecular hydrogen bonding (N-H[1]···N vs N-H···S).

This guide provides three validated protocols ranging from high-yield bulk purification to optical-quality single crystal growth, supported by mechanistic insights into solvent-solute interactions.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular interaction potential is the prerequisite for solvent selection.[1]

-

Benzoxazole Core: Planar, aromatic, moderately lipophilic.[1] Acts as a weak base (pKa ~0.5 for conjugate acid).[1]

-

Thiourea Moiety: Amphiphilic, strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] The C=S bond is highly polarizable.[1]

-

Solubility Challenges: The molecule exhibits "brick dust" behavior—high melting point and low solubility in non-polar solvents due to strong intermolecular

stacking and H-bond networks.[1]

Table 1: Solubility Profile & Solvent Selection Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary solvent for antisolvent precipitation.[1] |

| Polar Protic | Ethanol, Methanol, IPA | Moderate (Heating req.)[1] | Ideal for cooling crystallization (Standard).[1] |

| Ketones | Acetone, MEK | Moderate/Good | Good intermediate solvent; risk of Schiff base side-reactions if acidified.[1] |

| Non-Polar | Hexane, Toluene | Insoluble | Antisolvent (causes oiling out if added too fast).[1] |

| Water | Water | Insoluble | Strong antisolvent; Green chemistry compatible.[1] |

Experimental Protocols

Protocol A: Standard Cooling Crystallization (Ethanol/Water System)

Best for: Bulk purification, removal of synthesis byproducts, and particle size control.[1]

Mechanism: This method relies on the steep solubility curve of the compound in hot ethanol.[1] Water acts as a co-solvent to lower the metastable zone width (MSZW), inducing nucleation at manageable temperatures.[1]

Step-by-Step Procedure:

-

Dissolution: Suspend crude N-(1,3-benzoxazol-6-yl)thiourea (10 g) in 95% Ethanol (150 mL) .

-

Heating: Heat the slurry to reflux (approx. 78°C) with vigorous magnetic stirring (400 RPM).

-

Note: If full dissolution does not occur after 15 mins, add DMF (5-10 mL) dropwise until clear.

-

-

Clarification: While hot, filter through a pre-warmed Celite pad or 0.45 µm PTFE membrane to remove insoluble mechanical impurities.[1]

-

Nucleation Induction:

-

Cool the filtrate to 60°C.[1]

-

Add Deionized Water (30-40 mL) dropwise until a faint, persistent turbidity is observed (Cloud Point).

-

Re-heat slightly to 65°C to dissolve the cloud (clearing the solution).

-

-

Controlled Cooling: Ramp temperature down to 20°C at a rate of 5°C/hour .

-

Critical: Slow cooling prevents the trapping of mother liquor inclusions.[1]

-

-

Aging: Stir at 0-5°C for 2 hours to maximize yield.

-

Isolation: Filter under vacuum. Wash the cake with cold Ethanol/Water (1:1).[1] Dry at 45°C under vacuum.

Protocol B: Reactive Antisolvent Precipitation (DMSO/Water)

Best for: Highly impure samples or analogs with very low alcohol solubility.[1]

Mechanism: Utilizing the high solubility in DMSO, this method uses water to create a sudden supersaturation event.[1]

-

Dissolution: Dissolve 1 g of compound in DMSO (5 mL) at room temperature.

-

Filtration: Syringe filter (0.2 µm Nylon) to remove particulates.

-

Precipitation:

-

Digestion: Continue stirring for 30 minutes. (Allows amorphous aggregates to reorganize into crystalline form).[1]

-

Wash: Filter and wash extensively with water to remove DMSO traces.[1]

Protocol C: Slow Evaporation (for X-Ray Quality Crystals)

Best for: Structural determination (XRD), polymorph screening.[1]

-

Preparation: Prepare a near-saturated solution in Acetone/Ethanol (1:1) at room temperature.

-

Setup: Filter into a clean 20 mL vial.

-

Vapor Diffusion: Cover the vial with Parafilm and poke 3-5 small holes with a needle.[1]

-

Growth: Place the vial in a vibration-free environment at constant temperature (20°C). Allow solvent to evaporate over 3-7 days.[1]

-

Result: Prismatic or needle-like crystals suitable for Single Crystal XRD.[1]

-

Visualization of Workflows

Diagram 1: Crystallization Decision Tree & Workflow

This diagram illustrates the logical flow for selecting the correct protocol based on initial purity and solubility.[1]

Caption: Decision matrix for selecting the optimal crystallization pathway based on solubility and end-goal.

Process Control & Troubleshooting

"Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution turns milky/opaque, and oily droplets form instead of crystals.[1] Cause: The antisolvent (water) was added too quickly, or the temperature is above the metastable limit where the "oil" phase is thermodynamically stable.[1] Remedy:

-

Re-heat the mixture until the oil dissolves.

-

Add a seed crystal of the pure compound.

-